2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol
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Overview
Description
2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core substituted with a p-tolylamino group and a butan-1-ol moiety.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)butan-1-ol, is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the biochemical pathways related to cell proliferation and the cell cycle . By inhibiting USP28, the compound disrupts these pathways, leading to a decrease in cell proliferation and an arrest in the cell cycle .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their antitumor activities . These studies suggest that the compound may have good bioavailability and antitumor activity, especially against gastric cancer .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an arrest in the cell cycle . This leads to the inhibition of the growth and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects . The interactions of these compounds with enzymes, proteins, and other biomolecules are largely dependent on their specific chemical structures and can vary widely.
Cellular Effects
Similar compounds have been shown to inhibit the proliferation of various human cancer cell lines . These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to bind to various biomolecules, leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and tested for antiproliferative activities against various human cancer cell lines .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on their specific targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by further functionalization to introduce the p-tolylamino and butan-1-ol groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolo[4,5-d]pyrimidine core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol include other triazolopyrimidine derivatives such as:
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol) These compounds share a similar triazolopyrimidine core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O/c1-3-10(8-23)17-15-18-13(12-14(19-15)21-22-20-12)16-11-6-4-9(2)5-7-11/h4-7,10,23H,3,8H2,1-2H3,(H3,16,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXZOLORFJFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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